(R)-(-)-3,3'-Bis(triphenylsilyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate

Catalog No.
S785495
CAS No.
791616-55-2
M.F
C56H41O4PSi2
M. Wt
865.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-(-)-3,3'-Bis(triphenylsilyl)-1,1'-binaphthyl-2...

CAS Number

791616-55-2

Product Name

(R)-(-)-3,3'-Bis(triphenylsilyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate

IUPAC Name

(13-hydroxy-13-oxo-16-triphenylsilyl-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-10-yl)-triphenylsilane

Molecular Formula

C56H41O4PSi2

Molecular Weight

865.1 g/mol

InChI

InChI=1S/C56H41O4PSi2/c57-61(58)59-55-51(62(43-25-7-1-8-26-43,44-27-9-2-10-28-44)45-29-11-3-12-30-45)39-41-23-19-21-37-49(41)53(55)54-50-38-22-20-24-42(50)40-52(56(54)60-61)63(46-31-13-4-14-32-46,47-33-15-5-16-34-47)48-35-17-6-18-36-48/h1-40H,(H,57,58)

InChI Key

BDQOCXQVIFQJRK-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC5=CC=CC=C5C6=C4OP(=O)(OC7=C6C8=CC=CC=C8C=C7[Si](C9=CC=CC=C9)(C1=CC=CC=C1)C1=CC=CC=C1)O

Canonical SMILES

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC5=CC=CC=C5C6=C4OP(=O)(OC7=C6C8=CC=CC=C8C=C7[Si](C9=CC=CC=C9)(C1=CC=CC=C1)C1=CC=CC=C1)O

Asymmetric Catalysis

The primary application of (R)-(-)-3,3'-Bis(triphenylsilyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate lies in asymmetric catalysis. Its Brønsted acidity allows it to activate various reaction partners, while its chiral backbone steers the reaction towards the formation of one enantiomer over the other. This catalyst has been particularly successful in reactions like:

  • Aldol reactions: The catalyst promotes the aldol condensation between enolates and aldehydes, leading to the formation of β-hydroxy carbonyl compounds with high enantioselectivity .
  • Mannich reactions: (R)-(-)-3,3'-Bis(triphenylsilyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate facilitates the Mannich reaction, enabling the asymmetric synthesis of β-amino carbonyl compounds .
  • Diels-Alder reactions: The catalyst can activate dienes and dienophiles, leading to the formation of cyclohexanes with high enantiomeric purity .

These are just a few examples, and the MacMillan TiPSY catalyst finds application in a broad range of asymmetric reactions across organic chemistry.

Research into Catalyst Development

The development of new and improved catalysts is an ongoing area of research in organic chemistry. (R)-(-)-3,3'-Bis(triphenylsilyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate serves as a valuable starting point for researchers due to its effectiveness. Studies focus on:

  • Modifying the catalyst structure: Scientists explore altering the substituents on the binaphthyl backbone or the triphenylsilyl groups to tune the catalyst's activity and selectivity for specific reactions .
  • Expanding substrate scope: Research aims to identify new reaction types compatible with the MacMillan TiPSY catalyst, thereby increasing the range of molecules accessible through asymmetric catalysis .

(R)-(-)-3,3'-Bis(triphenylsilyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate is a chiral organophosphorus compound with the molecular formula C56H41O4PSi2\text{C}_{56}\text{H}_{41}\text{O}_{4}\text{P}\text{Si}_{2} and a molar mass of approximately 865.08 g/mol. It is characterized by its white to light-yellow powder appearance and has a melting point range of 329-335 °C . The compound features a complex structure that includes two triphenylsilyl groups attached to a binaphthyl moiety, making it an important ligand in asymmetric catalysis.

(R)-(-)-3,3'-Bis(triphenylsilyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate serves as an effective catalyst in various organic reactions. Notably, it is utilized in:

  • Synthesis of 1,3-dioxolochroman skeletons: This reaction involves the coupling of 3-methyl-2-vinylindoles with ortho-quinone methides.
  • Exo-selective cyclization: It facilitates the cyclization of mupirocin methyl ester.
  • Kinetic resolution: The compound aids in the kinetic resolution of cyclic aliphatic syn-1,3-diols, which are valuable intermediates in organic synthesis .

Synthesis of (R)-(-)-3,3'-Bis(triphenylsilyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate can be achieved through several methods:

  • Starting Materials: The synthesis typically begins with 1,1'-binaphthyl-2,2'-diyl hydrogenphosphate and triphenylsilane.
  • Reagent Control: The process often involves careful control of reaction conditions to ensure regioselectivity and yield.
  • Catalytic Methods: The compound can also be synthesized using organocatalytic methods that promote enantioselectivity in the formation of the desired product .

(R)-(-)-3,3'-Bis(triphenylsilyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate finds applications in:

  • Asymmetric Catalysis: It is widely used as a chiral catalyst in various organic transformations to produce enantiomerically pure compounds.
  • Ligand Chemistry: The compound serves as a ligand in metal-catalyzed reactions, enhancing selectivity and reactivity.
  • Synthetic Organic Chemistry: Its utility extends to synthesizing complex organic molecules and pharmaceuticals .

Several compounds share structural similarities with (R)-(-)-3,3'-Bis(triphenylsilyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
(S)-3,3'-Bis(triphenylsilyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphateC56H41O4PSi2\text{C}_{56}\text{H}_{41}\text{O}_{4}\text{P}\text{Si}_{2}Enantiomeric form; different optical activity
1,1'-Binaphthyl-2,2'-diyl hydrogenphosphateC24H21O4P\text{C}_{24}\text{H}_{21}\text{O}_{4}\text{P}Lacks triphenylsilyl groups; simpler structure
(R)-(+)-3,3-Bis(triphenylsilyl)binaphthyl phosphateC56H41O4PSi2\text{C}_{56}\text{H}_{41}\text{O}_{4}\text{P}\text{Si}_{2}Different chirality; used for different catalytic applications

The uniqueness of (R)-(-)-3,3'-Bis(triphenylsilyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate lies in its specific chiral configuration and its effectiveness as an organocatalyst for asymmetric synthesis compared to other similar compounds.

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15
Qiu et al. Highly enantioselective trapping of zwitterionic intermediates by imines. Nature Chemistry, doi: 10.1038/nchem.1406, published online 29 July 2012 http://www.nature.com/nchem
Mao et al. Organocatalyst-controlled site-selective arene C-H functionalization. Nature Chemistry, doi: 10.1038/s41557-021-00750-x, published online 9 August 2021

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